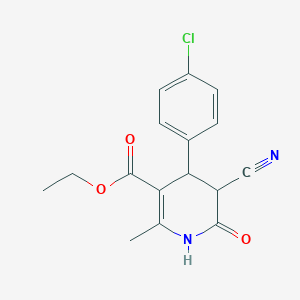
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to block adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a purine nucleoside. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione inhibits the downstream signaling pathways that are activated by adenosine, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific adenosine receptor subtype that is blocked. For example, blocking the A1 adenosine receptor may result in increased heart rate and blood pressure, while blocking the A2A adenosine receptor may result in decreased inflammation and increased blood flow to the brain.
实验室实验的优点和局限性
One advantage of using 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for adenosine receptors. This allows researchers to selectively block specific adenosine receptor subtypes and study their downstream effects. However, one limitation is the potential for off-target effects, as 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may interact with other proteins or receptors in addition to adenosine receptors.
未来方向
There are several future directions for the study of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One area of study is its potential as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another area of study is its potential as a tool for studying the role of adenosine receptors in various physiological processes, such as inflammation and blood flow regulation. Additionally, further research is needed to better understand the potential off-target effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione and to develop more specific adenosine receptor antagonists.
合成方法
There are several methods for synthesizing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-amine in the presence of a base. Another method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-ol in the presence of a base. Both methods have been successful in producing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione with good yields.
科学研究应用
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research. One area of study is its potential as an adenosine receptor antagonist. Adenosine receptors play a role in a variety of physiological processes, including the regulation of blood flow and neurotransmitter release. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may have potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure.
属性
产品名称 |
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C16H25N5O2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
8-(azepan-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4-11H2,1-3H3 |
InChI 键 |
UZEXJPKANLDXBC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)





![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)